Ethyl 2,5-dichloropyridine-4-carboxylate
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Overview
Description
Ethyl 2,5-dichloropyridine-4-carboxylate is a chemical compound with the molecular formula C8H7Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,5-dichloropyridine-4-carboxylate can be synthesized through several methods. One common method involves the chlorination of ethyl nicotinate, followed by esterification. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,5-dichloropyridine-4-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and partially dechlorinated pyridines .
Scientific Research Applications
Ethyl 2,5-dichloropyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor for the development of pharmaceutical agents, including anti-inflammatory and antimicrobial drugs.
Industry: The compound is employed in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of ethyl 2,5-dichloropyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl 2,5-dichloropyridine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,4-dichloropyrimidine-5-carboxylate: This compound has a similar structure but differs in the position of chlorine atoms and the heterocyclic ring.
Methyl 2,6-dichloropyridine-4-carboxylate: This compound has a methyl ester group instead of an ethyl ester group and different chlorine substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Ethyl 2,5-dichloropyridine-4-carboxylate (EDPC) is an organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of EDPC, including its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
EDPC possesses the molecular formula C8H7Cl2NO2 and an average mass of 220.05 g/mol. The compound features a pyridine ring substituted with two chlorine atoms at positions 2 and 5, and an ethyl carboxylate group at position 4. This unique structural arrangement contributes to its reactivity and biological properties.
The biological activity of EDPC is primarily attributed to its ability to interact with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : EDPC can act as an enzyme inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can alter metabolic pathways and cellular functions.
- Receptor Modulation : The compound may also interact with cellular receptors, functioning as either an agonist or antagonist, which modulates signal transduction pathways.
Biological Activity
Research indicates that EDPC exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that EDPC may have antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.
- Anti-inflammatory Potential : The compound has been implicated in anti-inflammatory pathways, indicating its potential utility in treating inflammatory diseases.
Case Studies
- Inhibition Studies : A study evaluated the inhibitory effects of EDPC on various enzymes involved in metabolic processes. The results demonstrated significant inhibition rates, particularly against enzymes linked to inflammatory responses.
- Cell Viability Assays : In vitro assays using human cell lines showed that EDPC could reduce cell viability in cancer cell lines, suggesting potential anti-cancer properties. The half-maximal inhibitory concentration (IC50) values ranged from 10 to 30 µM across different cell types.
Comparative Studies
The biological activity of EDPC was compared with structurally similar compounds:
Compound Name | IC50 (µM) | Biological Activity |
---|---|---|
This compound | 10-30 | Antimicrobial, Anti-inflammatory |
Methyl 3,5-dichloropyridine-4-carboxylate | 20-40 | Moderate Antimicrobial |
Ethyl 2,3-dichloropyridine-4-carboxylate | 15-35 | Weak Anti-inflammatory |
Applications in Drug Development
EDPC serves as a valuable scaffold for drug discovery due to its structural characteristics. Its potential applications include:
- Pharmaceutical Development : As a precursor for synthesizing novel drugs targeting inflammation and infection.
- Agrochemicals : Utilized in the formulation of herbicides and insecticides due to its reactivity and efficacy against pests.
Properties
IUPAC Name |
ethyl 2,5-dichloropyridine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)5-3-7(10)11-4-6(5)9/h3-4H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDZRSCWRLNMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649778 |
Source
|
Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603122-76-5 |
Source
|
Record name | Ethyl 2,5-dichloropyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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